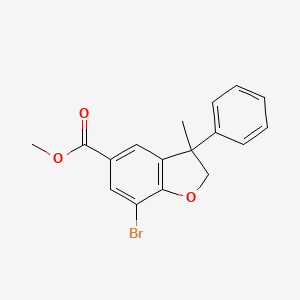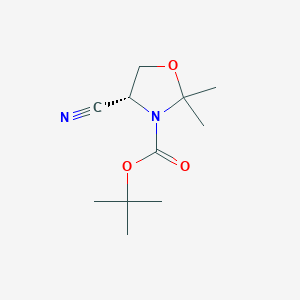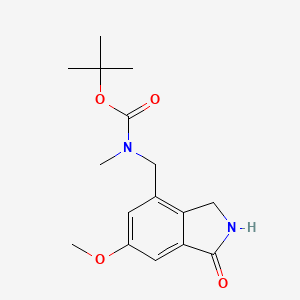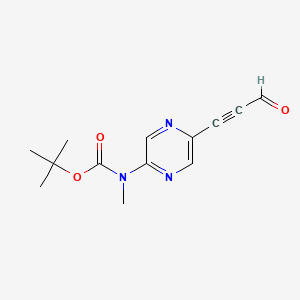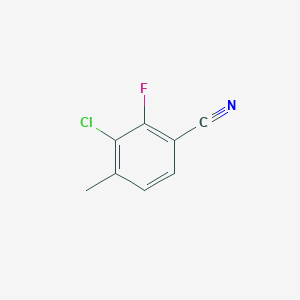![molecular formula C7H3BrFNOS B14894962 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one typically involves the bromination and fluorination of thienopyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or copper salts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents like dichloromethane are employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thienopyridine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: A related compound with similar halogenation but different structural framework.
2-Bromo-6-fluoropyridine: Another similar compound with bromine and fluorine atoms at different positions.
2-Bromo-5-fluoropyridine: A compound with bromine and fluorine atoms at the 2 and 5 positions, respectively.
Uniqueness
2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one is unique due to its specific thienopyridine structure, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms at specific positions enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.
Properties
Molecular Formula |
C7H3BrFNOS |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H3BrFNOS/c8-5-1-3-4(9)2-10-7(11)6(3)12-5/h1-2H,(H,10,11) |
InChI Key |
SJGOIFYMYYUOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=CNC2=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


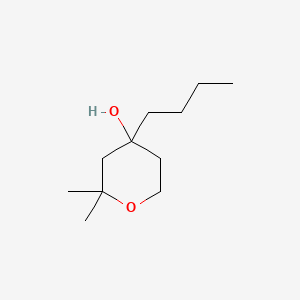
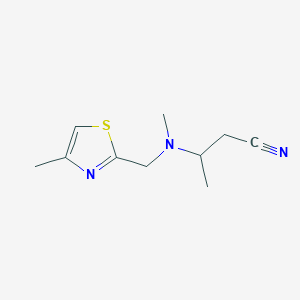
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

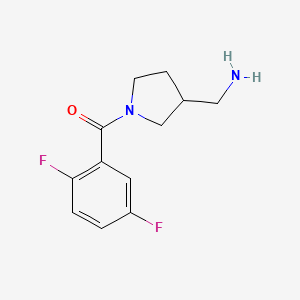
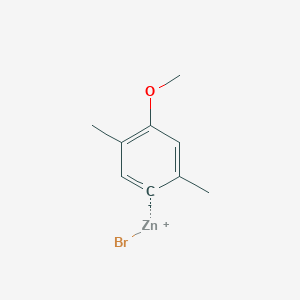

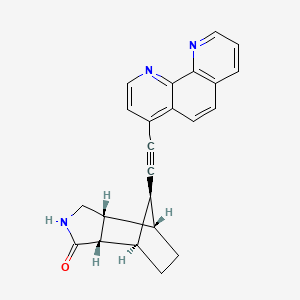
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
